![molecular formula C14H17ClN2O4 B2909464 tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 912846-74-3](/img/structure/B2909464.png)
tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (TBCNQ) is a synthetic organic compound of the isoquinoline family. It is a colorless solid that has been used in scientific research for over half a century. It is a versatile compound that can be used in a variety of applications, from synthetic organic chemistry to biochemistry and physiology.
Scientific Research Applications
Medical Preparations
Dihydroisoquinoline derivatives can be used in medical preparations containing active ingredients. They may serve as intermediates in the synthesis of various pharmaceutical compounds due to their structural complexity and biological activity .
Organic Synthesis
These compounds can be involved in organic synthesis methods, such as [2+2+2] cyclization reactions with other organic compounds to create new chemical entities .
Catalysis
Isoquinoline derivatives’ catalytic activity can be studied for cyclization reactions, which is essential in the synthesis of complex organic molecules .
Antioxidant Activity
Some dihydroisoquinoline derivatives have been tested for their free-radical scavenging activity, which is crucial in developing antioxidant therapies .
Electrosynthesis
Derivatives of dihydroisoquinoline have been used in electrosynthesis processes, indicating their potential application in electrochemical reactions and possibly in energy storage systems .
properties
IUPAC Name |
tert-butyl 7-chloro-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(18)16-5-4-9-7-12(17(19)20)11(15)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBFIOVXHTQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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